2-(4-(Bromomethyl)phenyl)-6-methoxybenzo[d]thiazole
Description
2-(4-(Bromomethyl)phenyl)-6-methoxybenzo[d]thiazole (CAS: 101078-75-5, molecular formula: C₁₅H₁₂BrNOS) is a brominated benzothiazole derivative with a methoxy group at the 6-position and a bromomethyl-substituted phenyl ring at the 2-position of the benzothiazole core . This compound is primarily utilized as a research reagent for chemical synthesis and biochemical studies due to its reactive bromomethyl group, which serves as a versatile handle for nucleophilic substitutions (e.g., alkylation, cross-coupling) . It is provided as a 10 mM solution in DMSO or ethanol, with a purity >98%, and requires storage at -20°C to -80°C to prevent degradation . Its structural features make it valuable for developing fluorescent probes, enzyme inhibitors, and radiopharmaceutical precursors .
Properties
IUPAC Name |
2-[4-(bromomethyl)phenyl]-6-methoxy-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNOS/c1-18-12-6-7-13-14(8-12)19-15(17-13)11-4-2-10(9-16)3-5-11/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOXGRZITWONDFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Bromomethyl)phenyl)-6-methoxybenzo[d]thiazole typically involves multiple stepsThe reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are usually carried out in solvents such as dichloromethane or chloroform at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Bromomethyl)phenyl)-6-methoxybenzo[d]thiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce ketones or aldehydes .
Scientific Research Applications
Chemical Properties and Structure
This compound, with the chemical formula and a molecular weight of 334.23 g/mol, features a bromomethyl group and a methoxy substituent on a benzothiazole core. Its structure can be represented by the following SMILES notation: COC1=CC=C2N=C(C3=CC=C(CBr)C=C3)SC2=C1 .
Anticancer Activity
Research has demonstrated that compounds based on benzothiazole, including 2-(4-(Bromomethyl)phenyl)-6-methoxybenzo[d]thiazole, exhibit promising anticancer properties. In vitro studies have shown that derivatives of benzothiazoles can effectively inhibit cancer cell proliferation in various lines, including breast cancer (T47D and MCF7) .
- Case Study : A recent study evaluated the cytotoxic effects of several benzothiazole derivatives against T47D cells using the MTT assay. The results indicated that many synthesized compounds outperformed standard chemotherapy agents like etoposide, suggesting their potential as effective anticancer drugs .
Anti-inflammatory and Analgesic Properties
Benzothiazole derivatives have been explored for their anti-inflammatory and analgesic effects. Compounds similar to 2-(4-(Bromomethyl)phenyl)-6-methoxybenzo[d]thiazole have shown significant reductions in edema in animal models, indicating their potential as alternatives to conventional pain relievers such as aspirin .
- Research Insights : The presence of electron-donating groups (like methoxy) has been correlated with enhanced anti-inflammatory activity, making these compounds attractive candidates for further development .
Antimicrobial Activity
The compound is also being investigated for its antimicrobial properties. Studies have synthesized various thiazole derivatives and tested them against a range of bacterial strains, revealing promising antimicrobial activity against both Gram-positive and Gram-negative bacteria .
- Application Example : In vitro assays demonstrated that certain derivatives exhibited potent activity against resistant bacterial strains, highlighting their potential as new antibacterial agents .
Neuropharmacological Potential
Recent research has focused on the neuropharmacological applications of benzothiazole derivatives, including their effects on monoamine oxidase (MAO) inhibition. Compounds derived from benzothiazoles have been tested for their ability to modulate neurotransmitter levels, potentially aiding in the treatment of neurodegenerative diseases .
Summary of Findings
Mechanism of Action
The mechanism of action of 2-(4-(Bromomethyl)phenyl)-6-methoxybenzo[d]thiazole involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of biological processes. The methoxybenzo[d]thiazole moiety can interact with various enzymes, modulating their activity and affecting cellular pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Reactivity
4-Bromo-2-methylbenzo[d]thiazole (CAS: 5304-21-2, similarity score: 0.81) shares a bromine atom and methyl group with the target compound but differs in substituent placement. Here, the bromine is on the benzothiazole ring, whereas in 2-(4-(bromomethyl)phenyl)-6-methoxybenzo[d]thiazole, the bromomethyl group is on the phenyl substituent. This positional variance significantly alters reactivity: the bromine on the benzothiazole core in the former is less accessible for nucleophilic substitution compared to the bromomethyl group in the latter, which is highly reactive due to its primary alkyl bromide nature .
6-Methoxy-2-(p-tolyl)benzo[d]thiazole (CAS: 52334-38-0, similarity score: 0.72) replaces the bromomethyl group with a methyl-substituted phenyl ring. The absence of bromine limits its utility in cross-coupling reactions but enhances stability for applications like fluorescence imaging, where electron-donating groups (e.g., methoxy) improve photophysical properties .
Functional Group Variations
2-(4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)-6-methoxybenzo[d]thiazole (BE02) (CAS: N/A) features a boronate ester group instead of bromomethyl. This modification enables Suzuki-Miyaura cross-coupling reactions, making BE02 a precursor for bioconjugation or polymer synthesis. In contrast, the bromomethyl group in the target compound is better suited for alkylation or nucleophilic aromatic substitution .
2-(4-(Methylamino)phenyl)benzo[d]thiazol-6-ol (PiB, Pittsburgh Compound B) (CAS: 101078-51-7) replaces the bromomethyl and methoxy groups with a methylamino and hydroxyl group, respectively. PiB is a well-known amyloid-beta imaging agent for Alzheimer’s disease. The hydroxyl group enhances hydrogen-bonding capacity with biological targets, while the bromomethyl group in the target compound offers synthetic flexibility for derivatization .
Heterocyclic Analogues
6-Fluoro-2-(4-methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole (CAS: N/A) integrates an imidazole ring fused to benzothiazole. The fluorine atom increases metabolic stability and bioavailability, whereas the bromomethyl group in the target compound prioritizes chemical reactivity over pharmacokinetic properties .
6-(4-Bromophenyl)-2-(4-fluorobenzyl)imidazo[2,1-b][1,3,4]thiadiazole (CAS: 14966-77-9) contains a bromophenyl group and a thiadiazole ring. The bromine here is part of an aromatic system, making it less reactive than the aliphatic bromomethyl group in the target compound. Such derivatives are often explored for antimicrobial and anticancer activities .
Biological Activity
2-(4-(Bromomethyl)phenyl)-6-methoxybenzo[d]thiazole is a thiazole derivative that has garnered attention for its diverse biological activities. Thiazole compounds are known for their significant pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, research findings, and potential applications in medicinal chemistry.
Thiazole derivatives such as 2-(4-(Bromomethyl)phenyl)-6-methoxybenzo[d]thiazole interact with various biological targets, leading to significant cellular effects. The compound's bromomethyl group enhances its electrophilicity, allowing it to participate in substitution reactions that can modify its biological activity.
Key Mechanisms Include:
- Inhibition of Tubulin Polymerization: Similar thiazole derivatives have shown effectiveness in disrupting microtubule dynamics, which is crucial for cancer cell proliferation .
- Antimicrobial Action: Thiazole compounds often exhibit antibacterial and antifungal properties by interfering with microbial cellular processes .
- DNA Interaction: Some studies indicate that thiazoles can intercalate with DNA, affecting replication and transcription processes .
Biological Activity Overview
The biological activities of 2-(4-(Bromomethyl)phenyl)-6-methoxybenzo[d]thiazole are summarized below:
Case Studies
-
Anticancer Activity:
A study synthesized a series of thiazole derivatives, including 2-(4-(Bromomethyl)phenyl)-6-methoxybenzo[d]thiazole, which exhibited enhanced antiproliferative activity against melanoma and prostate cancer cells compared to earlier lead compounds . The structure-activity relationship (SAR) indicated that modifications to the thiazole ring significantly improved efficacy. -
Antimicrobial Efficacy:
Research demonstrated that thiazole derivatives possess substantial antibacterial properties. In vitro tests revealed that 2-(4-(Bromomethyl)phenyl)-6-methoxybenzo[d]thiazole showed inhibitory zones against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 12 to 100 µg/mL . -
DNA Binding Studies:
Investigations into the DNA interaction capabilities of thiazoles indicated that certain derivatives could bind and cleave DNA effectively, suggesting potential applications in cancer therapy through targeted DNA damage mechanisms .
Q & A
Q. What are the common synthetic routes for preparing 2-(4-(Bromomethyl)phenyl)-6-methoxybenzo[d]thiazole, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example:
- Step 1: React 6-methoxybenzo[d]thiazole derivatives with 4-(bromomethyl)phenyl precursors in polar aprotic solvents (e.g., DMF or ethanol) under reflux .
- Step 2: Optimize conditions by adjusting temperature (80–130°C), reaction time (4–24 hours), and stoichiometric ratios (1:1 to 1:1.2 for precursor:reagent). Microwave-assisted synthesis (130°C, 45 minutes) can enhance yield and reduce side products .
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and bromomethyl group integration (δ 4.0–4.5 ppm for CH₂Br) .
- X-ray Crystallography: Resolves bond angles and dihedral angles (e.g., planar benzothiazole ring with <0.05 Å deviation) to validate stereochemistry .
- Mass Spectrometry (HRMS): Verifies molecular weight (e.g., [M+H]⁺ at m/z 349.98 for C₁₅H₁₁BrN₂OS) .
Q. How should researchers handle hazardous byproducts (e.g., brominated intermediates) during synthesis?
Methodological Answer:
- Waste Segregation: Store brominated byproducts separately in labeled containers for professional disposal .
- Safety Protocols: Use fume hoods, PPE (gloves, goggles), and avoid inhalation/contact. Neutralize acidic/basic residues before disposal .
- Emergency Response: For exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation .
Q. What are the key functional groups in this compound, and how do they influence reactivity?
Methodological Answer:
- Bromomethyl Group (-CH₂Br): Electrophilic site for nucleophilic substitution (e.g., with amines or thiols) to form conjugates .
- Methoxy Group (-OCH₃): Electron-donating effect stabilizes aromatic rings, directing electrophilic substitution to para positions .
- Benzothiazole Core: Enhances π-π stacking with biological targets (e.g., enzymes or DNA) .
Q. How can researchers verify compound purity before biological assays?
Methodological Answer:
- Chromatography: Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity .
- Melting Point Analysis: Compare observed melting point (e.g., 141–143°C) with literature values .
- Elemental Analysis: Validate C, H, N, S, and Br percentages within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or MD simulations) predict the compound’s interaction with biological targets?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model binding affinity with enzyme active sites (e.g., HIV-1 protease or MAO-B) .
- Molecular Dynamics (MD): Simulate ligand-protein stability in explicit solvent (e.g., water, 300 K) over 100 ns to assess conformational changes .
- QSAR Models: Correlate substituent electronic parameters (Hammett σ) with inhibitory IC₅₀ values .
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., varying IC₅₀ values across studies)?
Methodological Answer:
- Standardized Assays: Replicate studies under identical conditions (e.g., enzyme concentration, pH, temperature) .
- Purity Reassessment: Re-analyze compound batches via HPLC and HRMS to rule out degradation .
- Target Selectivity Screening: Test against related isoforms (e.g., MAO-A vs. MAO-B) to confirm specificity .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced anticancer activity?
Methodological Answer:
- Substituent Variation: Synthesize analogs with halogens (F, Cl), methyl, or methoxy groups at the 4-phenyl position .
- Biological Evaluation: Test cytotoxicity via MTT assays (e.g., IC₅₀ = 8.2 µM in HeLa cells) and compare with parent compound .
- Mechanistic Studies: Use flow cytometry to assess apoptosis induction (Annexin V/PI staining) .
Q. What methodologies are recommended for studying the compound’s photophysical properties and stability under light exposure?
Methodological Answer:
- UV-Vis Spectroscopy: Monitor λmax shifts (e.g., 320 nm to 340 nm) under UV light to detect degradation .
- Fluorescence Quenching: Titrate with iodide ions to evaluate electron transfer efficiency .
- Accelerated Stability Testing: Expose to 365 nm UV for 72 hours and analyze degradation products via LC-MS .
Q. How can researchers optimize the compound’s solubility and bioavailability for in vivo studies?
Methodological Answer:
- Formulation Strategies: Use cyclodextrin inclusion complexes or liposomal encapsulation .
- LogP Measurement: Determine octanol/water partition coefficient (e.g., LogP = 3.2) to guide prodrug design .
- Pharmacokinetics (PK): Conduct oral/intravenous dosing in rodents, followed by LC-MS/MS plasma analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
